Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate
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Overview
Description
Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate: is a chemical compound known for its unique structure and properties It is part of the benzene-1,3-dicarboxylate family, which is characterized by the presence of two carboxylate groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate typically involves the reaction of 4-cyclohexylphenol with benzene-1,3-dicarbonyl chloride in the presence of a base catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity. The resulting compound is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound has shown potential in biological studies, particularly in the development of new biomaterials and drug delivery systems.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: The compound is utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate exerts its effects involves the inhibition of specific cellular pathways. For instance, it has been shown to inhibit the protein kinase C (PKC) pathway, which plays a crucial role in cell proliferation and survival. By inhibiting PKC, the compound prevents the growth and survival of cancer cells, making it a promising candidate for cancer treatment.
Comparison with Similar Compounds
- Bis(4-cyclohexylphenyl) biphenyl-2,5-dicarboxylate
- Bis(4-(ethenoxymethyl)cyclohexyl)methyl benzene-1,3-dicarboxylate
- 1,4-bis(diphenylhydroxymethyl)benzene
Uniqueness: Bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate stands out due to its unique combination of cyclohexylphenyl groups and benzene-1,3-dicarboxylate core. This structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from material science to medicinal chemistry .
Properties
Molecular Formula |
C32H34O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
bis(4-cyclohexylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C32H34O4/c33-31(35-29-18-14-25(15-19-29)23-8-3-1-4-9-23)27-12-7-13-28(22-27)32(34)36-30-20-16-26(17-21-30)24-10-5-2-6-11-24/h7,12-24H,1-6,8-11H2 |
InChI Key |
JLBDUNFIGPKRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)C(=O)OC4=CC=C(C=C4)C5CCCCC5 |
Origin of Product |
United States |
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